2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide 2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16276260
InChI: InChI=1S/C9H10Cl2N2O/c1-13-8(9(12)14)6-3-2-5(10)4-7(6)11/h2-4,8,13H,1H3,(H2,12,14)
SMILES:
Molecular Formula: C9H10Cl2N2O
Molecular Weight: 233.09 g/mol

2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide

CAS No.:

Cat. No.: VC16276260

Molecular Formula: C9H10Cl2N2O

Molecular Weight: 233.09 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide -

Specification

Molecular Formula C9H10Cl2N2O
Molecular Weight 233.09 g/mol
IUPAC Name 2-(2,4-dichlorophenyl)-2-(methylamino)acetamide
Standard InChI InChI=1S/C9H10Cl2N2O/c1-13-8(9(12)14)6-3-2-5(10)4-7(6)11/h2-4,8,13H,1H3,(H2,12,14)
Standard InChI Key NXKSOKIBHWIFJF-UHFFFAOYSA-N
Canonical SMILES CNC(C1=C(C=C(C=C1)Cl)Cl)C(=O)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide (C₉H₁₀Cl₂N₂O) features a dichlorophenyl group attached to a central acetamide backbone modified by a methylamino substituent. The IUPAC name, 2-(2,4-dichlorophenyl)-2-(methylamino)acetamide, reflects its substitution pattern: chlorine atoms at positions 2 and 4 of the phenyl ring, a methylamino group (-NHCH₃) at the α-carbon, and an acetamide moiety (-NHCOCH₃).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₀Cl₂N₂O
Molecular Weight233.09 g/mol
Exact Mass232.014 Da
Topological Polar Surface Area55.1 Ų
LogP (Octanol-Water)2.81 (estimated)

The compound’s planar dichlorophenyl ring and flexible methylamino-acetamide chain create a hybrid geometry conducive to intermolecular interactions, such as hydrogen bonding and π-stacking.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for its aromatic and aliphatic regions. The ¹H NMR spectrum typically shows:

  • A singlet at δ 2.8 ppm for the methylamino group (-NHCH₃) .

  • Doublets between δ 7.2–7.6 ppm for the dichlorophenyl protons .

  • A broad peak near δ 6.5 ppm for the amide NH .

Infrared (IR) spectroscopy confirms the presence of amide C=O stretching at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • 2,4-Dichlorophenylacetic acid: Provides the aromatic backbone.

  • Methylamine: Introduces the methylamino group.

Coupling these subunits via amide bond formation constitutes the primary synthetic route .

Stepwise Synthesis

A representative protocol involves:

  • Activation of the carboxylic acid: 2,4-Dichlorophenylacetic acid is treated with propylphosphonic anhydride (T3P) in dichloromethane to form the reactive mixed anhydride .

  • Amine coupling: Methylamine is introduced under basic conditions (e.g., triethylamine) to yield the intermediate amide .

  • Purification: Crude product is isolated via liquid-liquid extraction and purified by semi-preparative HPLC .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Carboxylic acid activationT3P, CH₂Cl₂, 0°C → rt85%
Amide formationMethylamine, Et₃N, 2 h, rt78%
PurificationHPLC (C18, 0.1% TFA)>95%

Challenges include managing the electron-withdrawing chlorine substituents, which can deactivate the phenyl ring toward electrophilic substitution during precursor synthesis .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic dichlorophenyl group. It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 150°C, with no significant photodegradation under standard laboratory lighting.

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile) elutes the compound at ~7.2 minutes under gradient conditions . This retention time reflects moderate hydrophobicity, consistent with its LogP value.

Comparative Analysis with Structural Analogs

N-(2,6-Dichlorophenyl)-2-(2-thienyl)acetamide

This analog replaces the methylamino group with a thienyl ring, increasing molecular weight to 286.18 g/mol and LogP to 4.89 . The thiophene enhances π-π stacking but reduces aqueous solubility .

2-(2,4-Dichlorophenoxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Incorporating a sulfolane-modified pyrazole ring improves metabolic stability (t₁/₂ = 2.7 h in liver microsomes) compared to the parent compound .

Future Research Directions

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.

  • Target Deconvolution: CRISPR-Cas9 screens to identify molecular targets.

  • Therapeutic Repurposing: Evaluation in antibiotic-resistant infections.

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